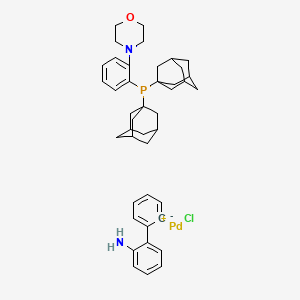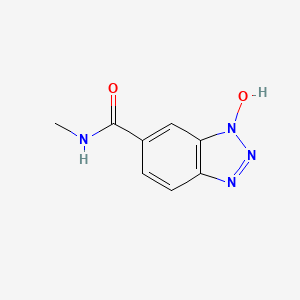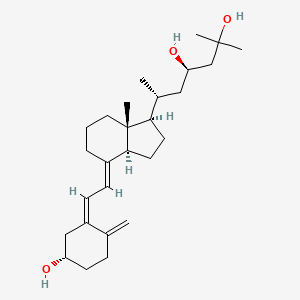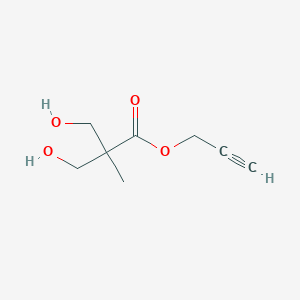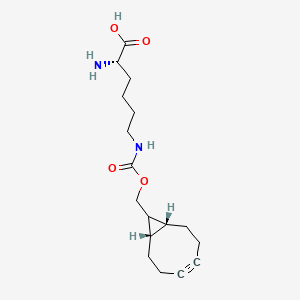
3-Methyl-L-histidine N-hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-L-histidine N-hydrate is a non-proteinogenic amino acid derivative of L-histidine. It is characterized by the substitution of a methyl group at the 3-position of the imidazole ring of histidine. This compound is often used as a biomarker for muscle protein breakdown and has various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-L-histidine N-hydrate typically involves the methylation of L-histidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation at the 3-position of the imidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and hydrated to obtain the N-hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-L-histidine N-hydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can yield various methylated or alkylated histidine compounds .
Wissenschaftliche Forschungsanwendungen
3-Methyl-L-histidine N-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study methylation reactions and imidazole chemistry.
Biology: Serves as a biomarker for muscle protein breakdown, particularly in studies involving muscle metabolism and protein turnover.
Medicine: Investigated for its potential role in muscle-related diseases and conditions, including sarcopenia and muscle wasting.
Industry: Utilized in the production of specialized supplements and as a research tool in various biochemical assays
Wirkmechanismus
The mechanism of action of 3-Methyl-L-histidine N-hydrate involves its role as a biomarker for muscle protein breakdown. It is incorporated into muscle proteins and released into the bloodstream during muscle catabolism. The compound is then excreted in the urine, where it can be measured to assess muscle protein turnover. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various proteolytic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-L-histidine: Another methylated derivative of L-histidine, but with the methyl group at the 1-position.
Anserine: A dipeptide consisting of beta-alanine and 3-Methyl-L-histidine.
Carnosine: A dipeptide composed of beta-alanine and L-histidine
Uniqueness
3-Methyl-L-histidine N-hydrate is unique due to its specific methylation at the 3-position of the imidazole ring. This structural feature distinguishes it from other methylated histidine derivatives and contributes to its specific biological functions and applications .
Eigenschaften
CAS-Nummer |
307310-73-2 |
|---|---|
Molekularformel |
C7H13N3O3 |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C7H11N3O2.H2O/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H2/t6-;/m0./s1 |
InChI-Schlüssel |
JVZHCTIDJLKMST-RGMNGODLSA-N |
Isomerische SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)N.O |
Kanonische SMILES |
CN1C=NC=C1CC(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
